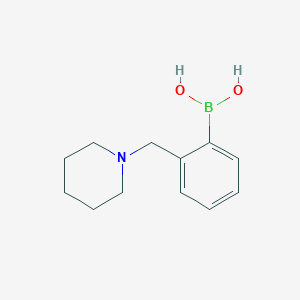

2-(Piperidin-1-ylmethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Piperidin-1-ylmethyl)phenylboronic acid is an organic compound with the molecular formula C12H18BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

2-(Piperidin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Acts as a building block for the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 2-(Piperidin-1-ylmethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The piperidine moiety enhances the compound’s solubility and stability, facilitating its use in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the piperidine moiety, making it less versatile in certain applications.

2-(Morpholin-4-ylmethyl)phenylboronic acid: Contains a morpholine group instead of piperidine, which affects its reactivity and solubility.

3-(Piperidin-1-ylmethyl)phenylboronic acid: Similar structure but with the piperidine group attached at a different position, leading to different chemical properties.

Uniqueness

2-(Piperidin-1-ylmethyl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperidine moiety. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications .

Activité Biologique

2-(Piperidin-1-ylmethyl)phenylboronic acid is an organic compound with the molecular formula C12H18BNO2. It is classified as a boronic acid derivative, characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug design.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, which makes it particularly useful as a scaffold for designing enzyme inhibitors. The piperidine group enhances the compound's solubility and stability, facilitating its application in biochemical reactions and drug development .

Enzyme Inhibition

Research indicates that this compound acts as a noncompetitive antagonist for certain G-protein-coupled receptors (GPCRs), including CXCR1 and CXCR2, which are involved in inflammatory responses and carcinogenesis. This activity suggests its potential use in treating inflammatory diseases and cancers . Additionally, studies have shown that the compound can inhibit the activity of specific enzymes, thereby modulating biological pathways relevant to disease processes .

1. Antagonistic Activity on P2Y Receptors

A study evaluated the antagonistic properties of related compounds on the human P2Y2 receptor (hP2Y2R), highlighting the need for new antagonists to treat conditions like idiopathic pulmonary fibrosis. While this compound was not directly tested, its structural analogs demonstrated significant receptor affinity and inhibition of ATP-induced responses in human bronchial epithelial cells .

2. Anticancer Properties

In vitro studies have demonstrated that boronic acids can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, compounds similar to this compound were shown to inhibit cell proliferation in breast cancer models with an IC50 value indicating potent activity against triple-negative breast cancer (TNBC) cells .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibitor; GPCR antagonist |

| Phenylboronic acid | Structure | Less versatile; lacks piperidine moiety |

| 2-(Morpholin-4-ylmethyl)phenylboronic acid | Structure | Different reactivity; affects solubility |

Safety and Toxicology

Preliminary toxicity studies indicate that this compound exhibits low acute toxicity profiles in animal models, with no significant adverse effects observed at high doses (up to 2000 mg/kg) . This safety profile is crucial for its potential therapeutic applications.

Propriétés

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFVMDAESHIHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400727 |

Source

|

| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878289-33-9 |

Source

|

| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.